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Compound of Interest

Compound Name: 2-(Aminooxy)ethanol

Cat. No.: B112469 Get Quote

CAS Number: 3279-95-6

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Aminooxy)ethanol is a bifunctional molecule that has garnered significant interest in the

fields of bioconjugation, medicinal chemistry, and materials science. Its structure, featuring both

a reactive aminooxy group and a primary alcohol, allows for versatile applications, most notably

in the chemoselective ligation to carbonyl-containing molecules. This guide provides a

comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-
(Aminooxy)ethanol, with a focus on its utility in drug development and bioconjugation.

Physicochemical and Spectroscopic Data
2-(Aminooxy)ethanol is a colorless liquid at room temperature.[1] Its key physical and

chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 2-(Aminooxy)ethanol
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Property Value Reference(s)

CAS Number 3279-95-6 [2]

Molecular Formula C₂H₇NO₂ [2][3]

Molecular Weight 77.08 g/mol [2][3]

Appearance Colorless liquid [1]

Boiling Point 238.6 °C at 760 mmHg [1]

Density 1.115 g/cm³ [1]

Flash Point 98.1 °C [1]

Refractive Index 1.437 [1]

Synonyms

O-(2-

Hydroxyethyl)hydroxylamine,

2-(aminooxy)ethan-1-ol

[2]

Spectroscopic Data
The structural characterization of 2-(Aminooxy)ethanol is confirmed by various spectroscopic

techniques.

Table 2: Spectroscopic Data for 2-(Aminooxy)ethanol
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Technique Data Reference(s)

¹H NMR (300 MHz, CDCl₃) δ 3.78 (s, 4H) [3]

¹³C NMR (75 MHz, CDCl₃) δ 76.3, 60.7 [3]

Infrared (IR) Spectroscopy

Characteristic peaks for O-H,

N-H, C-H, and C-O stretching

and bending vibrations are

expected. A broad absorption

around 3300-3500 cm⁻¹ (O-H

and N-H stretch), C-H

stretching just below 3000

cm⁻¹, and C-O stretching in

the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ at

m/z = 77 is expected. Common

fragmentation patterns for

alcohols include the loss of

water (M-18) and α-cleavage.

For the aminooxy group,

cleavage of the N-O bond is

possible.

Synthesis of 2-(Aminooxy)ethanol
A common and effective method for the synthesis of 2-(Aminooxy)ethanol involves a two-step

process starting from N-hydroxyphthalimide and 2-bromoethanol, followed by the deprotection

of the phthalimide group using hydrazine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 2-
(Aminooxy)ethanol
Step 1: Synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione

To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as DMF, add an

equimolar amount of a base (e.g., triethylamine).
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Slowly add 2-bromoethanol to the reaction mixture at room temperature.

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain 2-(2-

hydroxyethoxy)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of 2-(Aminooxy)ethanol

Dissolve 2-(2-hydroxyethoxy)isoindoline-1,3-dione (1 equivalent) in methanol.[4]

Add hydrazine hydrate (1.5 equivalents) to the solution.[4]

Heat the reaction mixture to 70 °C for 1.5 hours.[4]

Cool the reaction to room temperature, at which point a precipitate of phthalhydrazide will

form.[4]

Filter the mixture to remove the precipitate and wash the solid with chloroform.[4]

Combine the filtrate and the washings, and concentrate under reduced pressure.[4]

The resulting residue is then purified by vacuum distillation to yield 2-(Aminooxy)ethanol as

a colorless oil.[4] The purity of the final product should be confirmed by NMR spectroscopy.
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Step 1: Alkylation

Step 2: Deprotection

N-hydroxyphthalimide

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

1. Base (e.g., TEA)
2. 2-bromoethanol

2-bromoethanol

2-(Aminooxy)ethanol

Hydrazine Hydrate, MeOH, 70°C

Hydrazine Hydrate

Click to download full resolution via product page

Figure 1: Synthesis workflow for 2-(Aminooxy)ethanol.

Reactivity and Applications in Bioconjugation
The primary utility of 2-(Aminooxy)ethanol lies in the chemoselective reactivity of its aminooxy

group towards aldehydes and ketones, a reaction known as oxime ligation. This reaction is

bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering

with native functional groups.

Oxime Ligation
The reaction between the aminooxy group of 2-(Aminooxy)ethanol and a carbonyl group

(aldehyde or ketone) forms a stable oxime bond. This reaction is typically carried out under

mild acidic to neutral pH conditions (pH 4-7). The rate of oxime formation can be significantly

accelerated by the use of a nucleophilic catalyst, with aniline and its derivatives being the most

commonly employed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b112469?utm_src=pdf-body-img
https://www.benchchem.com/product/b112469?utm_src=pdf-body
https://www.benchchem.com/product/b112469?utm_src=pdf-body
https://www.benchchem.com/product/b112469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(Aminooxy)ethanol
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(R-C(=O)-R')

pH 4-7
Aniline (catalyst)
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Figure 2: Oxime ligation reaction of 2-(Aminooxy)ethanol.

Application in Glycoprotein and Antibody Labeling
A significant application of this chemistry is in the site-specific modification of glycoproteins and

antibodies. The carbohydrate moieties of these biomolecules can be mildly oxidized with

sodium periodate (NaIO₄) to generate aldehyde groups. These aldehydes then serve as

chemical handles for conjugation with aminooxy-functionalized molecules like 2-
(Aminooxy)ethanol or its derivatives. This strategy is particularly valuable in the development

of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug can be attached to the antibody

via an aminooxy-containing linker.

Experimental Protocol: Labeling of an Antibody with an
Aminooxy-Functionalized Payload
This protocol outlines the general steps for conjugating an aminooxy-functionalized payload to

an antibody.

1. Antibody Preparation and Oxidation: a. Buffer exchange the antibody into an appropriate

oxidation buffer (e.g., phosphate-buffered saline, pH 6.0). b. Add a freshly prepared solution of

sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. c.

Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding an

excess of a diol, such as ethylene glycol. e. Purify the oxidized antibody using a desalting

column to remove excess periodate and quenching agent.

2. Oxime Ligation: a. To the purified, oxidized antibody, add the aminooxy-functionalized

payload. A molar excess of the payload is typically used. b. If required, add a catalyst such as

aniline to a final concentration of 10-100 mM to accelerate the reaction. c. Incubate the reaction
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at room temperature for 2-16 hours. d. Monitor the progress of the conjugation by a suitable

analytical technique (e.g., HIC-HPLC, SEC-HPLC, or mass spectrometry).

3. Purification of the Antibody-Payload Conjugate: a. Once the reaction is complete, purify the

conjugate from unreacted payload and catalyst using size exclusion chromatography (SEC) or

other appropriate chromatographic techniques. b. Characterize the final conjugate to determine

the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Start: Antibody

1. Oxidation
(NaIO₄)

2. Purification
(Desalting Column)

3. Oxime Ligation
(Aminooxy-Payload, Aniline)

4. Purification
(SEC)

End: Antibody-Payload Conjugate

Click to download full resolution via product page

Figure 3: Experimental workflow for antibody labeling.

Safety and Handling
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2-(Aminooxy)ethanol is classified as a combustible liquid and is harmful if swallowed.[2] It can

cause skin irritation and serious eye damage.[2] It is recommended to handle this chemical in a

well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data

Sheet (SDS).

Conclusion
2-(Aminooxy)ethanol is a valuable and versatile chemical tool for researchers, particularly in

the field of bioconjugation and drug development. Its ability to undergo efficient and

chemoselective oxime ligation with aldehydes and ketones provides a robust method for the

site-specific modification of biomolecules. The detailed protocols and data presented in this

guide are intended to facilitate its effective use in the laboratory for the development of novel

bioconjugates and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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